1-(6-(Trifluoromethyl)pyrimidin-4-yl)-1H-imidazole-4-carboxylic acid
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Overview
Description
1-(6-(Trifluoromethyl)pyrimidin-4-yl)-1H-imidazole-4-carboxylic acid is a heterocyclic compound that contains both pyrimidine and imidazole rings. The trifluoromethyl group attached to the pyrimidine ring enhances its chemical stability and biological activity. This compound is of significant interest in various fields, including medicinal chemistry, due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-(Trifluoromethyl)pyrimidin-4-yl)-1H-imidazole-4-carboxylic acid typically involves multi-step reactions. One common method includes the following steps:
Formation of the Pyrimidine Ring: Starting with a suitable precursor, the pyrimidine ring is synthesized through a series of condensation reactions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Formation of the Imidazole Ring: The imidazole ring is formed through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
1-(6-(Trifluoromethyl)pyrimidin-4-yl)-1H-imidazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the trifluoromethyl group, using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
1-(6-(Trifluoromethyl)pyrimidin-4-yl)-1H-imidazole-4-carboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and infectious diseases.
Industry: Utilized in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 1-(6-(Trifluoromethyl)pyrimidin-4-yl)-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to enzymes or receptors, leading to modulation of their activity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways involved .
Comparison with Similar Compounds
Similar Compounds
6-(Trifluoromethyl)pyrimidine derivatives: These compounds share the trifluoromethyl group and pyrimidine ring but differ in other substituents.
Imidazole-4-carboxylic acid derivatives: These compounds contain the imidazole ring and carboxylic acid group but lack the trifluoromethyl group.
Uniqueness
1-(6-(Trifluoromethyl)pyrimidin-4-yl)-1H-imidazole-4-carboxylic acid is unique due to the combination of the trifluoromethyl group, pyrimidine ring, and imidazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H5F3N4O2 |
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Molecular Weight |
258.16 g/mol |
IUPAC Name |
1-[6-(trifluoromethyl)pyrimidin-4-yl]imidazole-4-carboxylic acid |
InChI |
InChI=1S/C9H5F3N4O2/c10-9(11,12)6-1-7(14-3-13-6)16-2-5(8(17)18)15-4-16/h1-4H,(H,17,18) |
InChI Key |
MCMDLYVONVAXEG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=CN=C1N2C=C(N=C2)C(=O)O)C(F)(F)F |
Origin of Product |
United States |
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